Diphenylacetylene (DPA), commonly known as tolan, is a prototypical symmetric internal alkyne characterized by its rigid, linear geometry and a central C≡C bond length of 119.8 pm [1]. In industrial and advanced laboratory procurement, DPA is primarily sourced as a high-stability building block for organic synthesis, a robust ligand in organometallic chemistry, and a critical monomer for advanced materials. Unlike aliphatic alkynes or terminal arylalkynes, DPA offers exceptional thermal stability and serves as a direct precursor to fully substituted aromatic systems, such as hexaphenylbenzene, and high-performance poly(diphenylacetylene) gas separation membranes [2]. Its symmetric, non-polarizable core makes it a benchmark material for applications requiring strict structural fidelity under thermal and photolytic stress.
Substituting diphenylacetylene with closely related analogs like phenylacetylene or stilbene fundamentally alters reaction pathways and material performance. Phenylacetylene possesses an acidic terminal proton, which introduces unwanted side reactions such as Glaser homocoupling in oxidative environments and yields asymmetric adducts (e.g., pentaphenylbenzene instead of hexaphenylbenzene) in Diels-Alder cycloadditions [1]. Conversely, substituting DPA with trans-stilbene replaces the rigid alkyne with an alkene that is highly susceptible to UV-induced cis-trans photoisomerization [2]. This photo-instability destroys the linear geometry required for liquid crystal displays, molecular scaffolding, and rigid-rod polymers, making DPA irreplaceable for applications demanding absolute stereochemical and photophysical rigidity [3].
In the synthesis of sterically hindered polycyclic aromatic hydrocarbons, the choice of dienophile dictates the symmetry of the final core. Reacting tetraphenylcyclopentadienone with diphenylacetylene yields hexaphenylbenzene via a single cycloaddition and cheletropic extrusion of CO [1]. In contrast, using phenylacetylene yields the asymmetric pentaphenylbenzene [1]. For materials science applications requiring fully symmetric, 3D-propeller-like scaffolds, DPA is the mandatory procurement choice to ensure uniform substitution.
| Evidence Dimension | Diels-Alder cycloaddition product symmetry |
| Target Compound Data | Hexaphenylbenzene (fully symmetric C6Ph6 core) |
| Comparator Or Baseline | Phenylacetylene yields Pentaphenylbenzene (asymmetric C6Ph5H core) |
| Quantified Difference | 100% phenyl substitution vs. 83.3% substitution |
| Conditions | High-temperature cycloaddition with tetraphenylcyclopentadienone |
Ensures the production of fully symmetric hexaphenylbenzene cores, a critical requirement for synthesizing uniform graphene nanoribbons and advanced OLED materials.
When evaluating monomers for high-temperature polymer applications, poly(diphenylacetylene)s exhibit vastly superior thermal robustness compared to monosubstituted analogs. Thermogravimetric analysis (TGA) in air demonstrates that poly(diphenylacetylene) derivatives typically show an onset temperature of weight loss (T0) exceeding 400–500 °C [1]. In contrast, poly(phenylacetylene)s and aliphatic analogs often degrade at significantly lower temperatures [1]. This extreme thermal stability justifies the procurement of DPA for aerospace and high-temperature membrane applications.
| Evidence Dimension | Onset temperature of weight loss (T0) in air |
| Target Compound Data | Poly(diphenylacetylene) derivatives (T0 > 400–500 °C) |
| Comparator Or Baseline | Poly(phenylacetylene) derivatives (T0 typically < 300 °C) |
| Quantified Difference | >100 °C higher thermal degradation threshold |
| Conditions | Thermogravimetric analysis (TGA) of polymerized films in air |
Dictates monomer selection for manufacturing high-temperature gas separation membranes and aerospace-grade coatings.
The rigid, bulky nature of the diphenylacetylene backbone prevents tight polymer chain packing, resulting in exceptionally high fractional free volume (FFV). As a result, substituted poly(diphenylacetylene) membranes achieve oxygen permeability coefficients (PO2) ranging from 1,000 to over 14,000 barrers [1]. Monosubstituted poly(phenylacetylene) derivatives exhibit appreciably lower gas permeability due to tighter chain packing [1]. For industrial gas separation, DPA-derived monomers are essential to achieve commercially viable flux rates.
| Evidence Dimension | Oxygen permeability coefficient (PO2) |
| Target Compound Data | Poly(diphenylacetylene) derivatives (up to 14,000 barrers) |
| Comparator Or Baseline | Poly(phenylacetylene) derivatives (typically < 800 barrers) |
| Quantified Difference | Up to 17x higher oxygen permeability |
| Conditions | Solution-cast free-standing polymer membranes at 25 °C |
Justifies the higher cost of DPA-based monomers when engineering advanced, high-flux gas separation membranes.
For optical materials and molecular machines, the structural integrity of the spacer unit is paramount. While trans-stilbene is a common conjugated linker, it undergoes rapid cis-trans photoisomerization upon UV irradiation, leading to structural bending and loss of linearity [1]. Diphenylacetylene, possessing a rigid cylindrical alkyne core, is entirely immune to cis-trans isomerization[1]. This absolute rigidity is required to maintain the functional geometry of liquid crystals and molecular rotors under continuous light exposure.
| Evidence Dimension | Susceptibility to UV-induced cis-trans photoisomerization |
| Target Compound Data | Diphenylacetylene (0% isomerization, maintains rigid linear rod) |
| Comparator Or Baseline | Stilbene (Rapid trans-to-cis conversion under UV light) |
| Quantified Difference | Absolute conformational rigidity vs. UV-induced structural bending |
| Conditions | Continuous UV irradiation (e.g., λ ≥ 365 nm) in solution or solid state |
Prevents the structural failure of optical materials, molecular machines, and liquid crystals exposed to UV light.
DPA is the standard dienophile used in Diels-Alder reactions with cyclopentadienones to synthesize hexaphenylbenzene. This fully symmetric, non-planar core is a critical intermediate for the bottom-up chemical synthesis of structurally defined graphene nanoribbons and advanced organic light-emitting diode (OLED) materials [1].
Polymerized via transition metal catalysts (e.g., TaCl5/n-Bu4Sn), DPA derivatives form rigid, glassy polymers with massive fractional free volume. These materials are procured for manufacturing specialty gas separation membranes that require extreme oxygen and carbon dioxide permeability combined with high-temperature stability (T0 > 400 °C) [2].
Because the tolan (diphenylacetylene) core is immune to the cis-trans photoisomerization that plagues stilbene derivatives, DPA is widely procured as a rigid structural spacer. It is used to synthesize highly stable nematic liquid crystals and the rigid arm components of light-driven molecular motors [3].
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem,Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem,Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem,Liu et al. Incorporation of clusters within inorganic materials through their addition during the nucleation steps. Nature Chemistry, DOI: 10.1038/s41557-019-0303-0, published online 12 August 2019,Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021,Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021
Mavridis, A.; Moustakali-Mavridis, I. (1977). "A Reinvestigation of Tolane". Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. 33 (11): 3612–3615. doi:10.1107/S0567740877011674.
Cope, A. C.; Smith, D. S.; Cotter, R. J. (1954). "Diphenylacetylene". Organic Syntheses. 34: 42. doi:10.15227/orgsyn.034.0042.
Lee Irvin Smith; M. M. Falkof (1942). "Diphenylacetylene". Organic Syntheses. 22: 50. doi:10.15227/orgsyn.022.0050.
Fieser, L. F. (1966). "Hexaphenylbenzene". Organic Syntheses. 46: 44. doi:10.15227/orgsyn.046.0044.
Xu, Ruo; Breslow, Ronald (1997). "1,2,3-Triphenylcyclopropenium Bromide". Organic Syntheses. 74: 72. doi:10.15227/orgsyn.07